Product packaging for Dibenzepin-d3(Cat. No.:)

Dibenzepin-d3

Cat. No.: B1159591
M. Wt: 298.4
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzepin-d3 is a deuterium-labeled stable isotope of Dibenzepin, a tricyclic antidepressant of the dibenzodiazepine type. This compound, with a molecular formula of C₁₈H₁₈D₃N₃O and a molecular weight of 298.40 g/mol, is specifically designed for use in research and development. It serves as a critical analytical standard in mass spectrometry-based assays, where its isotopic label allows for precise quantification and reliable tracking of the parent compound, Dibenzepin, in complex biological matrices. This application is essential for conducting detailed pharmacokinetic, metabolic stability, and bioanalytical studies. The primary research value of this compound lies in its role as an internal standard, improving the accuracy and reproducibility of data in assays that investigate the disposition and metabolism of Dibenzepin. The parent compound, Dibenzepin, is pharmacologically characterized as a selective norepinephrine reuptake inhibitor, which underlies its antidepressant efficacy. By utilizing this compound, researchers can more effectively study the mechanisms of action and metabolic pathways of tricyclic antidepressants without the interference of endogenous compounds, thereby streamlining the drug development process. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₁₈H₁₈D₃N₃O

Molecular Weight

298.4

Synonyms

10-[2-(Dimethylamino)ethyl]-5,10-dihydro-5-(methyl-d3)-11H-dibenzo[b,e][1,4]diazepin-11-one;  5-(Methyl-d3)-10β-dimethylaminoethyl-10,11-dihydro-11-oxodibenzo_x000B_[b,e][1,4]diazepine;  Dibenzepine-d3;  HF 1927-d3; 

Origin of Product

United States

Synthetic Methodologies for Dibenzepin D3

Isotopic Labeling Strategies for Dibenzepin (B26263) Precursors and Analogs

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. In the synthesis of Dibenzepin-d3, the primary goal is to replace one or more hydrogen atoms with deuterium (B1214612). The strategy for this replacement is critical and is often planned in a retrosynthetic manner, starting from the final this compound molecule and working backward to identify suitable precursors for deuteration.

A common strategy involves the use of deuterated starting materials that are commercially available or can be synthesized. For a molecule with a complex tricyclic structure like Dibenzepin, which belongs to the dibenzo[b,e] nih.govgoogle.comdiazepine class, labeling can be targeted at specific, metabolically vulnerable positions. Selective deuteration at sites prone to metabolic oxidation can lead to a kinetic isotope effect, potentially slowing down the metabolism of the drug and altering its pharmacokinetic profile. nih.govnih.govjuniperpublishers.com

Key Precursors and Analogs for Labeling:

The synthesis of the dibenzo[b,e] nih.govgoogle.comdiazepine core often involves the condensation of a substituted 2-aminobenzylamine with a suitable carbonyl compound or its equivalent. Isotopic labeling strategies can be applied to these precursors.

Precursor/AnalogPotential Labeling SiteRationale for Labeling
Deuterated 2-aminobenzylamineAromatic or benzylic positionsIncorporation of deuterium into the core structure early in the synthesis.
Deuterated side-chain precursorsN-methyl group or ethylamino chainTargeting sites of N-dealkylation, a common metabolic pathway for tricyclic antidepressants. nih.gov
Analogs with functional groups amenable to deuterationPrecursors with carbonyl or nitro groupsThese functional groups can be reduced using deuterium-donating reagents.

The choice of precursor and the position of the deuterium label are dictated by the synthetic feasibility and the intended application of the final this compound compound.

Deuterium Incorporation Techniques in Organic Synthesis

Several methods are available for the incorporation of deuterium into organic molecules. The selection of a specific technique depends on the desired level and position of deuteration, the stability of the substrate to the reaction conditions, and the availability of deuterated reagents.

Common Deuterium Incorporation Methods:

Reductive Deuteration: This is a widely used method where functional groups such as ketones, aldehydes, esters, or nitro groups are reduced using deuterium-rich reagents. Common deuterating agents for this purpose include sodium borodeuteride (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄), and deuterium gas (D₂) in the presence of a catalyst (e.g., Palladium on carbon, Pd/C). mdpi.com For instance, a precursor to Dibenzepin containing a carbonyl group within the seven-membered ring could be reduced with NaBD₄ to introduce deuterium.

Hydrogen Isotope Exchange (HIE): This technique involves the exchange of hydrogen atoms with deuterium from a deuterium source, often catalyzed by a metal or an acid/base. mdpi.comnih.gov Deuterated water (D₂O), deuterated acids, or deuterated solvents can serve as the deuterium source. princeton.edu For a molecule like Dibenzepin, HIE can be used to deuterate specific positions, particularly those with acidic protons, although achieving high regioselectivity can be challenging.

Use of Deuterated Building Blocks: This "bottom-up" approach involves synthesizing the target molecule from smaller, pre-deuterated starting materials. nih.gov For this compound, this could involve synthesizing a deuterated version of a key precursor, such as a deuterated 2-aminobenzylamine, and then carrying out the subsequent cyclization and functionalization steps. This method offers excellent control over the position of the deuterium labels.

Photoredox Catalysis: More recent methods utilize photoredox catalysis for the selective installation of deuterium. princeton.edu These reactions can often be performed under mild conditions and can offer high selectivity for specific C-H bonds, such as those adjacent to nitrogen atoms. princeton.edu

The synthesis of this compound would likely involve a multi-step process where one or more of these techniques are employed to introduce the three deuterium atoms at the desired location, for example, on the N-methyl group.

Advanced Spectroscopic Characterization and Purity Assessment of Synthesized this compound

Following the synthesis, it is imperative to thoroughly characterize the final product to confirm its identity, isotopic enrichment, and chemical purity. This is typically achieved using a combination of advanced spectroscopic techniques.

Spectroscopic Methods for Characterization:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the molecular weight of the synthesized this compound and confirming the incorporation of deuterium atoms. almacgroup.comresearchgate.net The mass spectrum of this compound will show a molecular ion peak that is three mass units higher than that of the unlabeled Dibenzepin. The isotopic distribution pattern can be analyzed to determine the degree of deuteration and the presence of any partially deuterated or unlabeled species. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) NMR and ²H (deuterium) NMR are invaluable for determining the exact location of the deuterium atoms within the molecule. In the ¹H NMR spectrum of this compound, the signal corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. Conversely, the ²H NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to assess the chemical purity of the synthesized this compound. almacgroup.com The liquid chromatography step separates the desired product from any starting materials, byproducts, or other impurities, while the mass spectrometer confirms the identity of the eluting peaks. This technique is crucial for ensuring that the final product meets the required purity standards for its intended use.

Purity Assessment Data:

A comprehensive purity assessment would involve quantifying both the chemical and isotopic purity of the this compound sample.

AnalysisMethodParameter MeasuredDesired Outcome
Chemical Purity HPLC, LC-MSPeak area percentage of this compound≥ 98%
Isotopic Purity HRMS, NMRPercentage of d3-labeled species≥ 98%
Structural Confirmation ¹H NMR, ¹³C NMR, ²H NMR, HRMSSpectroscopic data consistent with the structure of this compoundCorrect structural assignment

By employing these rigorous characterization and purity assessment methods, the successful synthesis of high-quality this compound can be verified, ensuring its suitability for downstream applications in research and development.

Advanced Analytical Applications of Dibenzepin D3 in Quantitative Methodologies

Dibenzepin-d3 as an Internal Standard in Quantitative Bioanalytical Method Development

The development of reliable bioanalytical methods is essential for the quantitative determination of drugs and their metabolites in biological matrices. researchgate.net this compound is frequently employed as an internal standard to ensure the accuracy and reproducibility of these methods. chiron.no

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Dibenzepin (B26263) and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of drugs in biological fluids. thermofisher.com In the context of analyzing Dibenzepin and its metabolites, this compound is an ideal internal standard. idexlab.comresearchgate.net Its use compensates for potential analyte loss during sample preparation and for variations in instrument response. chiron.no

Several studies have detailed the development of LC-MS/MS methods for tricyclic antidepressants, including Dibenzepin, where a deuterated internal standard was crucial for achieving accurate quantification. idexlab.comresearchgate.net For instance, a direct-injection HPLC-APCI-MS-MS method was developed for the rapid quantification of seven tricyclic antidepressants in human plasma, utilizing a suitable internal standard to ensure precision. idexlab.com The method involves minimal sample preparation, where plasma is simply diluted after the addition of the internal standard, and then injected into the LC-MS/MS system. idexlab.com This approach significantly reduces analysis time, with a total run time of as little as 6 minutes per sample. idexlab.com

The selection of a deuterated internal standard like this compound is advantageous because it co-elutes with the analyte, experiencing similar matrix effects and ionization suppression, which leads to more accurate and precise results. chiron.no

Table 1: Example of LC-MS/MS Method Parameters for Tricyclic Antidepressant Analysis

Parameter Value
Instrument Triple Quadrupole LC/MS System
Internal Standard Deuterated Analog (e.g., this compound)
Sample Preparation Protein precipitation or direct injection
Chromatographic Column C18 reversed-phase
Mobile Phase Acetonitrile/0.1% Formic Acid
Detection Mode Multiple Reaction Monitoring (MRM)

| Total Run Time | ~5-10 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is another key analytical technique, particularly for volatile and thermally stable compounds. nih.gov While less common than LC-MS/MS for large biomolecules, GC-MS is a valuable tool for the analysis of many drugs, including tricyclic antidepressants, often after a derivatization step to increase their volatility. nih.govnih.gov

In GC-MS analysis, a deuterated internal standard such as Trimipramine-d3 has been used for the screening of various drugs, including Dibenzepin. gtfch.org The use of a deuterated internal standard is critical in GC-MS to account for variability in the derivatization process and injection volume, as well as to correct for any analyte degradation that may occur at the high temperatures of the GC inlet. nih.gov The internal standard is added to the sample prior to extraction and derivatization, ensuring that it undergoes the same procedures as the analyte. chiron.nonih.gov

Research has shown that GC-MS methods can be developed for the simultaneous quantification of multiple cannabinoids, where deuterated internal standards were essential for accurate results. nih.gov These principles are directly applicable to the analysis of Dibenzepin using this compound.

Comprehensive Method Validation Parameters for this compound-Assisted Analytical Assays

For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. researchgate.netjapsonline.com The use of an internal standard like this compound is integral to meeting the stringent criteria of method validation. nih.gov Key validation parameters include linearity, specificity, precision, accuracy, selectivity, and robustness. japsonline.comrrml.ro

Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. nih.gov For example, a validated method for nevirapine (B1678648) using Dibenzepin as an internal standard demonstrated linearity over a concentration range of 10-5000 ng/ml with a correlation coefficient (r²) greater than 0.9970. idexlab.com

Specificity and Selectivity: Specificity is the ability of the method to measure the analyte of interest without interference from other components in the sample, such as metabolites or endogenous compounds. japsonline.comrrml.ro Selectivity is evaluated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard. nih.gov

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. rrml.ro It is typically expressed as the relative standard deviation (RSD). nih.gov Accuracy is the closeness of the mean test results to the true value and is expressed as a percentage of the nominal concentration. rrml.romdpi.com For a validated method, the between-run precision for replicate quality controls was reported as 1.3% at 30 ng/ml, 2.8% at 300 ng/ml, and 3.6% at 3000 ng/ml, with accuracies of 4.0%, 7.0%, and 6.2% for the same concentrations, respectively. idexlab.com Regulatory guidelines often require precision to be within 15% (20% at the lower limit of quantification) and accuracy to be within ±15% (±20% at the LLOQ). nih.gov

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. rrml.ro

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra- and Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (% bias) Within ±15% (±20% at LLOQ)
Selectivity No significant interference at the retention times of the analyte and IS
Robustness No significant effect on results from minor changes in method parameters

LLOQ: Lower Limit of Quantification

Forensic and Toxicological Analytical Research Utilizing this compound for Detection and Quantification

Forensic toxicology involves the analysis of biological samples for the presence of drugs and other toxic substances to aid in legal investigations. researchgate.net The reliability and defensibility of analytical results are of utmost importance in this field. news-medical.net this compound plays a crucial role as an internal standard in the development and application of analytical methods for forensic and toxicological purposes. nih.gov

The use of deuterated internal standards in mass spectrometric methods is considered the gold standard in forensic toxicology. chiron.no It ensures the accuracy of quantification, which can be critical in determining cause of death, impairment, or exposure to a substance. forensicsciencesimplified.org For example, in post-mortem investigations, toxicology is required to establish if a drug overdose occurred and contributed to death. forensicsciencesimplified.org

LC-MS/MS methods are widely used in forensic toxicology for their high sensitivity and specificity, allowing for the detection of a wide range of drugs and their metabolites at very low concentrations. news-medical.net The use of an internal standard like this compound is essential for accurate quantification in complex matrices such as blood, urine, and hair. researchgate.netnews-medical.net Research in this area has focused on developing methods for the simultaneous detection of multiple drugs of abuse, where deuterated analogs of the target analytes are used as internal standards to ensure reliable results. ojp.gov

Application of this compound as a Certified Reference Material in Laboratory Accreditation and Quality Assurance

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and comparability of measurement results in analytical laboratories. r-biopharm.com They are produced by accredited institutions and are characterized by a high degree of homogeneity and stability, with certified property values and associated uncertainties. summitpharma.co.jpeuropa.eu Laboratories accredited under ISO/IEC 17025 are often required to use CRMs for method validation, calibration, and quality control. r-biopharm.com

This compound, when produced and certified according to standards such as ISO 17034, can serve as a CRM. summitpharma.co.jp In this capacity, it provides a benchmark for laboratories to ensure the quality and reliability of their analytical data. The use of a CRM like this compound is a key component of a laboratory's quality assurance program. drrr.demuva.de It allows for continuous monitoring of method performance, training of personnel, and estimation of measurement uncertainty. drrr.de By using a CRM, laboratories can have confidence that their results are accurate, reproducible, and traceable to a recognized standard. summitpharma.co.jp

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dibenzepin
Trimipramine-d3

Mechanistic Metabolic and Preclinical Pharmacokinetic Research with Dibenzepin D3

Elucidation of Dibenzepin (B26263) Biotransformation Pathways Using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique to trace the metabolic fate of a drug molecule. google.com By replacing specific hydrogen atoms with their heavier isotope, deuterium, researchers can track the biotransformation of Dibenzepin-d3 and identify the primary sites of metabolic attack. This approach offers a clearer understanding of the enzymes involved and the chemical modifications the drug undergoes within a biological system. google.com

In Vitro Metabolic Stability Studies in Subcellular Fractions and Isolated Hepatocytes

The initial assessment of a drug's metabolic fate often begins with in vitro studies using liver-derived systems. thermofisher.com These models, including subcellular fractions like microsomes and cytosol, as well as intact hepatocytes, provide a controlled environment to investigate the metabolic stability of a compound. srce.hr

Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and are rich in phase I metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. srce.hr Incubating this compound with liver microsomes in the presence of necessary cofactors like NADPH allows for the evaluation of its susceptibility to oxidative metabolism. nih.gov The rate of disappearance of the parent compound over time provides a measure of its metabolic stability. srce.hr

Cytosol: This is the soluble portion of the cytoplasm and contains various phase II metabolizing enzymes, such as sulfotransferases and N-acetyltransferases. Studying the metabolism of this compound in the cytosolic fraction helps to identify conjugation reactions that contribute to its elimination.

Isolated Hepatocytes: These are whole liver cells that contain a full complement of both phase I and phase II metabolic enzymes and cofactors. if-pan.krakow.pl Cryopreserved hepatocytes are often used for their convenience and retention of enzymatic activities similar to fresh cells. thermofisher.com They offer a more comprehensive in vitro model for predicting in vivo metabolism, as they can assess the interplay between different metabolic pathways. if-pan.krakow.plnuvisan.com The metabolic stability of this compound in hepatocytes is typically expressed as its in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hr

Table 1: Representative Data from In Vitro Metabolic Stability Assays

In Vitro SystemParameter MeasuredTypical Value Range for a Moderately Stable Compound
Liver MicrosomesHalf-life (t1/2)30 - 120 minutes
Intrinsic Clearance (CLint)10 - 50 µL/min/mg protein
Isolated HepatocytesHalf-life (t1/2)60 - 240 minutes
Intrinsic Clearance (CLint)5 - 25 µL/min/10^6 cells

Note: The values in this table are illustrative and can vary significantly depending on the specific compound and experimental conditions.

Identification and Structural Elucidation of Deuterated Metabolites of Dibenzepin

Following incubation with metabolic systems, the identification of the resulting metabolites is crucial for understanding the biotransformation pathways. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose. nih.gov

The presence of the deuterium atoms in this compound serves as a unique signature, facilitating the detection of its metabolites amidst the complex biological matrix. The mass shift of 3 Daltons (due to the three deuterium atoms) allows for the selective identification of all deuterium-containing species. By comparing the fragmentation patterns of the deuterated metabolites with those of the parent compound, the sites of metabolic modification can be precisely determined. nih.gov This process, known as metabolite profiling, helps to construct a detailed map of how Dibenzepin is broken down in the body. nih.gov

Investigation of Deuterium Isotope Effects in Dibenzepin Metabolism and Enzyme Kinetics

The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break.

Enzyme kinetic studies are performed to quantify the impact of deuteration on the interaction between this compound and metabolizing enzymes. Parameters such as the Michaelis-Menten constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax), are determined. if-pan.krakow.pl A significant change in these parameters for this compound compared to its non-deuterated counterpart would indicate a pronounced deuterium isotope effect. plos.org

Table 2: Hypothetical Enzyme Kinetic Parameters for Dibenzepin and this compound

CompoundEnzymeKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km)
DibenzepinCYP2D6510020
This compoundCYP2D655010

Note: This table presents a hypothetical scenario illustrating a kinetic isotope effect where the rate of metabolism (Vmax) is reduced for the deuterated compound, leading to a lower intrinsic clearance.

Preclinical Pharmacokinetic Profiling of this compound in In Vivo Animal Models

To understand how this compound behaves in a whole organism, preclinical pharmacokinetic (PK) studies are conducted in animal models such as mice or rats. frontiersin.orgdeprezlab.fr These studies evaluate the four fundamental processes of absorption, distribution, metabolism, and excretion (ADME). criver.com

Absorption: This refers to the process by which the drug enters the bloodstream. Following oral or intravenous administration of this compound, blood samples are collected at various time points to determine its concentration. frontiersin.org

Distribution: This describes how the drug spreads throughout the various tissues and organs of the body. bioivt.com Tissue distribution studies, sometimes using radiolabeled compounds, can reveal where the drug accumulates. bioivt.com

Metabolism: As discussed in the in vitro sections, metabolism involves the chemical modification of the drug, primarily in the liver, to facilitate its removal from the body. criver.com The analysis of blood and urine samples from animal studies provides information on the metabolites formed in vivo.

Excretion: This is the process by which the drug and its metabolites are eliminated from the body, typically through urine and feces. bioivt.com Mass balance studies can quantify the routes and extent of excretion. bioivt.com

The data obtained from these preclinical PK studies are used to determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life. frontiersin.org By comparing the pharmacokinetic profile of this compound to that of Dibenzepin, researchers can assess whether the deuterium substitution has led to favorable changes, such as increased systemic exposure or a longer half-life, which could potentially translate to an improved therapeutic profile. google.com

Role of Dibenzepin D3 in Pharmacological and Receptor Targeting Research in Vitro/preclinical Focus

Application of Deuterated Ligands in Receptor Binding Assays and Pharmacodynamic Investigations

The application of deuterated ligands in pharmacology is a key strategy for improving a drug molecule's metabolic profile. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) system. drugbank.comcdnsciencepub.com This "kinetic isotope effect" can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites. researchgate.netnih.gov

In receptor-targeting research, deuterated compounds like Dibenzepin-d3 serve as invaluable tools. Receptor binding assays are fundamental in vitro techniques used to quantify the interaction between a ligand and its receptor. numberanalytics.com In these assays, a deuterated ligand can be used as a more metabolically stable version of the parent drug, which is particularly useful in experimental systems involving longer incubation times or metabolically active preparations.

Dibenzepin (B26263) is known to act primarily as a norepinephrine (B1679862) reuptake inhibitor and a potent histamine (B1213489) H1 receptor antagonist. wikipedia.orgwikidoc.org It has negligible affinity for other sites such as serotonin (B10506) and dopamine (B1211576) transporters. Therefore, pharmacodynamic investigations involving this compound would focus on these primary targets. In competitive binding assays, this compound could be used to compete against a radiolabeled ligand to determine its binding affinity (Kᵢ) for the norepinephrine transporter (NET) or the histamine H1 receptor. The expectation is that the deuteration would not significantly alter the binding affinity compared to the non-deuterated parent compound, Dibenzepin. nih.gov

Table 1: Receptor Binding Profile of Dibenzepin (Parent Compound) This table presents the binding affinity (Kᵢ, in nM) of the parent compound, Dibenzepin, for various neurotransmitter transporters and receptors. The lower the Kᵢ value, the stronger the binding affinity. This profile dictates the relevant targets for studies involving this compound.

TargetKᵢ (nM)
Norepinephrine Transporter (NET)26
Serotonin Transporter (SERT)2,700
Dopamine Transporter (DAT)8,700
Histamine H1 Receptor1.1
Data sourced from Wikipedia, which collates values from pharmacological databases. wikipedia.org

Investigating Structure-Activity Relationships and Isotope Effects on Receptor Interactions

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. nih.govnih.gov When studying deuterated compounds, the primary structural change is the substitution of hydrogen with deuterium (B1214612). The key research question is how this isotopic substitution affects the molecule's function.

The principal influence of deuteration is the kinetic isotope effect on metabolism. plos.org However, it is also crucial to confirm that the substitution does not negatively impact the desired pharmacological action at the receptor. Isotope effects on receptor binding itself are generally minimal because hydrogen and deuterium are very similar in size and electronic properties. nih.gov Therefore, replacing hydrogen with deuterium at a position on the molecule that is not directly involved in the key hydrogen bonds or other critical interactions within the receptor's binding pocket is not expected to change the binding affinity significantly. Research on other deuterated ligands has shown that selectivity for the target receptor can be retained while metabolic stability is improved. nih.govnih.gov

Table 2: Conceptual Comparison of a Parent Drug vs. its Deuterated Analog This table illustrates the typical goals and expected outcomes of deuteration in drug research, based on findings from studies on other deuterated compounds. nih.gov

ParameterParent Compound (e.g., Dibenzepin)Deuterated Analog (e.g., this compound)Expected Outcome of Deuteration
Receptor Binding Affinity (Kᵢ) High (nM range)Similar to parentMinimal isotope effect on binding
Metabolic Stability (t½ in vitro) X minutes> X minutes (e.g., 2-4 fold increase)Slower metabolism, increased half-life
Pharmacological Profile MaintainedMaintainedTarget selectivity is preserved

This compound in In Vitro Cell-Based Assays for Mechanistic Pharmacological Investigations

In vitro cell-based assays provide a crucial platform for dissecting the molecular mechanisms of a drug in a controlled, biologically relevant environment. corning.comevotec.com These assays bridge the gap between simple biochemical binding assays and complex in vivo studies. For a compound like this compound, cell-based assays are essential for confirming that its functional activity matches that of Dibenzepin and for exploring the downstream consequences of its receptor interactions.

Given Dibenzepin's mechanism of action, several types of cell-based assays would be relevant for investigating this compound. wikipedia.orgwikidoc.org The use of a more metabolically stable compound like this compound can be advantageous in these assays, especially in long-term experiments or when using cell types with high metabolic capacity, ensuring that the concentration of the active compound remains stable.

Potential assays include:

Transporter Uptake Assays: Using cell lines engineered to express the human norepinephrine transporter (NET), researchers can measure the ability of this compound to block the uptake of a labeled substrate (e.g., radiolabeled norepinephrine). This would quantify its functional potency as a reuptake inhibitor.

GPCR Signaling Assays: Since the histamine H1 receptor is a G-protein coupled receptor (GPCR), its antagonism by this compound can be measured using functional assays. For instance, a calcium flux assay in cells expressing the H1 receptor can detect the blockade of histamine-induced intracellular calcium release. evotec.com

Reporter Gene Assays: To study downstream signaling, cells can be engineered with a reporter gene (like luciferase) under the control of a promoter that is activated by signaling pathways linked to Dibenzepin's targets. The ability of this compound to modulate this reporter activity would provide insight into its mechanistic pathway. evotec.com

Table 3: Potential In Vitro Cell-Based Assays for Mechanistic Studies of this compound

Assay TypeExample Cell SystemMeasured EndpointPharmacological Question Addressed
Transporter Uptake HEK293 cells expressing human NETInhibition of radiolabeled norepinephrine uptakeWhat is the functional potency of this compound as a norepinephrine reuptake inhibitor?
Calcium Flux CHO cells expressing human H1 receptorBlockade of histamine-induced calcium signalDoes this compound act as a functional antagonist at the H1 receptor?
Reporter Gene Assay Neuronal cell line with CRE-luciferase reporterModulation of second messenger-driven gene expressionHow does this compound affect downstream signaling pathways?
Cytotoxicity Assay Neuronal or hepatic cell linesCell viability (e.g., using MTT or LDH assays)Is the compound toxic to cells at concentrations required for pharmacological activity?

Emerging Research Directions and Methodological Advancements for Dibenzepin D3

Development of Novel Synthetic Routes and Advanced Isotopic Labeling Technologies for Dibenzepin-d3

The synthesis of isotopically labeled compounds such as this compound is fundamental for their use in metabolic and pharmacokinetic studies. While specific novel synthetic routes for this compound are not extensively detailed in publicly available literature, the general principles of organic synthesis and isotopic labeling provide a framework for its preparation. The synthesis of the parent compound, Dibenzepin (B26263), often involves a multi-step process. A key reaction is the Ullmann condensation, which is used to form the diarylamine core structure. wikidoc.org This is typically followed by cyclization to create the dibenzodiazepine ring system and subsequent alkylation to introduce the side chain. wikidoc.org

For the deuterated analog, this compound, the deuterium (B1214612) atoms are strategically incorporated into the N,N-dimethylaminoethyl side chain. This is likely achieved by using a deuterated version of the alkylating agent, such as 2-chloroethyldimethylamine-d3, in the final step of the synthesis. The development of novel synthetic routes would focus on improving yield, reducing the number of steps, and increasing the cost-effectiveness of incorporating the deuterium label.

Advanced isotopic labeling technologies are continuously evolving, offering more precise and efficient ways to introduce isotopes into molecules. numberanalytics.com These techniques are critical for producing high-quality labeled compounds for research.

Key Isotopic Labeling Considerations:

Choice of Isotope: Deuterium (²H) is a stable isotope commonly used in drug metabolism studies.

Labeling Strategy: The position of the isotopic label is crucial. In this compound, the deuterium atoms are on the terminal methyl groups, a common strategy to minimize the "isotope effect" on the drug's metabolic profile while still allowing for clear differentiation from the unlabeled drug in mass spectrometry analysis. numberanalytics.com

Analytical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for confirming the location and extent of isotopic labeling. numberanalytics.com High-resolution mass spectrometry (HRMS) is particularly valuable for accurately determining the mass of the labeled compound.

Recent advancements in biocatalysis and enzymatic synthesis also present potential novel routes for producing complex pharmaceutical intermediates, which could be adapted for labeled compounds. rsc.org These methods offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. rsc.org

Integration of this compound in High-Throughput Screening and Automation in Analytical Platforms

This compound, as an internal standard, is integral to the quantitative analysis of Dibenzepin in biological samples. The integration of such standards into high-throughput screening (HTS) and automated analytical platforms is a significant advancement in drug discovery and development. youtube.com HTS allows for the rapid testing of large numbers of compounds, and recent progress has made it possible to use 3D cell models for more physiologically relevant results. nih.gov

Automation in analytical chemistry is expanding beyond simple sample introduction to encompass the entire workflow, including sample preparation and handling. chromatographyonline.com This enhances accuracy, precision, and the robustness of analytical methods. chromatographyonline.com For instance, automated platforms can perform liquid-liquid extraction or solid-phase extraction of Dibenzepin and this compound from plasma or urine samples, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

An example of automation in a related field is the development of an automated atline high-performance liquid chromatography (HPLC) analyzer for monitoring the synthesis of vitamin D3. frontiersin.org This system demonstrated high accuracy (89%), reproducibility (>95%), and repeatability (>96%), while significantly reducing waste and time. frontiersin.org Similar automated systems can be applied to the analysis of Dibenzepin, using this compound as an internal standard to ensure the quality and reliability of the data generated in high-throughput settings.

Table 1: Automation in Analytical Platforms

Feature Benefit Relevance to this compound Analysis
Automated Sample Preparation Increased throughput, reduced human error, improved reproducibility. chromatographyonline.com Consistent extraction recovery of Dibenzepin and this compound from complex biological matrices.
Robotic Liquid Handling Precise and accurate dispensing of reagents and samples. youtube.com Accurate addition of this compound internal standard to every sample.
Integrated LC-MS Systems Seamless sample introduction, separation, and detection. Rapid and sensitive quantification of Dibenzepin relative to this compound.

| Automated Data Processing | Faster data analysis and reporting. | Efficient calculation of Dibenzepin concentrations from the standard curve generated with this compound. |

The use of automated systems, with this compound as a reliable internal standard, allows for the efficient and robust analysis required in modern pharmaceutical research, from drug metabolism and pharmacokinetic studies to clinical sample analysis. crystallizationsystems.com

Computational Chemistry and Molecular Modeling Approaches for Understanding this compound Behavior and Interactions

Computational chemistry and molecular modeling are powerful tools for understanding the behavior and interactions of drug molecules at an atomic level. openaccessjournals.com These methods can provide insights into how a molecule like Dibenzepin interacts with its biological targets, and how isotopic labeling might influence its properties. openaccessjournals.com

Key Computational Approaches:

Quantum Mechanics (QM): QM methods can be used to study the electronic structure of Dibenzepin and to understand its reactivity. Density Functional Theory (DFT) is a popular QM method in computational chemistry. researchgate.netdiva-portal.org

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior of molecules over time. mdpi.com This can be used to investigate the conformational changes of Dibenzepin and its binding to receptors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be used to build models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models can then be used to predict the activity of new compounds. nih.govnih.gov In studies of similar benzazepine structures, 3D-QSAR models have been successfully used to identify key structural features that influence their binding to dopamine (B1211576) receptors. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. researchgate.net It can be used to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, between Dibenzepin and its target proteins. researchgate.net

Table 2: Mentioned Compound Names

Compound Name
Dibenzepin
This compound
Imipramine
2-chloroethyldimethylamine
2-chloroethyldimethylamine-d3

Q & A

Q. How can researchers systematically identify knowledge gaps in this compound literature?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Annotate databases (PubMed, SciFinder) with keywords like "deuterated tricyclic antidepressants" and "isotope effects." Use citation mapping tools (e.g., VOSviewer) to visualize research trends. Prioritize gaps in mechanistic studies (e.g., impact of deuteration on blood-brain barrier penetration) .

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